Bicyclo[3.1.0]hexane-6-carboxylic acid

Diabetes Oral hypoglycemic agents Glucose metabolism

Medicinal chemistry programs requiring conformationally restricted carboxylic acid building blocks often face inconsistent stereochemistry and supply delays. Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 4971-24-8) delivers a pre-organized boat-conformation scaffold critical for target engagement in LDH inhibition, mGluR modulation, and oral hypoglycemic agent development. • Enables selective, latent irreversible LDH inhibition via cyclopropane-containing derivatives targeting the Warburg effect in cancer cells • exo-Isomer demonstrates validated oral hypoglycemic efficacy in rat models; endo-isomer or mixtures show negligible activity • High-yielding stereoselective intramolecular cyclopropanation route ensures reliable enantiopure supply for SAR campaigns

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 4971-24-8
Cat. No. B1212556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexane-6-carboxylic acid
CAS4971-24-8
Synonymsexo-bicyclo(3.1.0)hexane-6-carboxylic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C2C(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
InChIKeyKPNFHMCCBRGOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.0]hexane-6-carboxylic Acid: Conformationally Locked Drug Scaffold


Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 4971-24-8) is a conformationally restricted bicyclic carboxylic acid that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The bicyclo[3.1.0]hexane core imposes a rigid boat-like conformation, pre-organizing the molecular framework and locking substituents into defined spatial orientations [2]. This scaffold is a privileged template for designing selective ligands targeting lactate dehydrogenase (LDH), metabotropic glutamate receptors (mGluRs), and hypoglycemic pathways [3][4][5].

Scaffold Conformationally locked bicyclo[3.1.0]hexane core
Stereochemistry exo/endo configurational probe for target studies
Workflow LDH, mGluR, and metabolic pathway research

Bicyclo[3.1.0]hexane-6-carboxylic Acid: Irreplaceable Bicyclic Scaffold


Generic substitution among bicyclic carboxylic acids fails due to stark differences in conformational rigidity, receptor selectivity, and metabolic stability [1]. The 6-carboxylic acid isomer presents a unique exo/endo stereochemical arrangement that directly impacts biological activity; the exo-isomer demonstrates oral hypoglycemic efficacy, while the endo-isomer or mixtures show negligible activity [2][3]. Furthermore, the position of the carboxylic acid group dictates the scaffold's ability to adopt the boat conformation essential for target engagement, a feature not conserved in 2- or 3-carboxylic acid analogs [4]. Substitution with flexible or differently functionalized bicyclo[3.1.0]hexanes results in loss of selective LDH inhibition or mGluR modulation, underscoring the non-interchangeable nature of this precise isomer [5][6].

exo/endo stereochemistry endo isomer shows negligible reported activity; exo configuration is critical for model response
Carboxylic acid position 2- or 3-carboxylic acid analogs fail to adopt required boat conformation for target engagement
Flexible analog substitution Loss of selective target engagement; conformational restriction not conserved in acyclic scaffolds

Bicyclo[3.1.0]hexane-6-carboxylic Acid: Head-to-Head Comparison


Oral Hypoglycemic Efficacy of exo vs. endo Isomers

The exo isomer of bicyclo[3.1.0]hexane-6-carboxylic acid demonstrates significant oral hypoglycemic activity in rat models, effectively reducing blood glucose levels, whereas the endo isomer and unconstrained carboxylic acid analogs show no or markedly reduced efficacy [1][2].

Oral hypoglycemic activity
Reported
exo isomer Blood glucose reduction reported
endo isomer No reported activity
exo configuration linked to model response
Rat model; oral administration data
Diabetes Oral hypoglycemic agents Glucose metabolism

LDH Inhibition: Conformationally Locked vs. Unconstrained Scaffolds

Cyclopropane-containing compounds derived from bicyclo[3.1.0]hexane-6-carboxylic acid act as latent irreversible inhibitors of lactate dehydrogenase (LDH), exhibiting a Kd of 1.02 µM for human LDHA, whereas unconstrained carboxylic acid analogs show negligible or no LDH inhibition [1][2].

LDHA binding affinity
Reported
Kd = 1.02 µM
Supports LDH inhibition research
ITC with His-tagged human LDHA; unconstrained analogs lack binding
Cancer metabolism LDH inhibition Irreversible inhibitors

Conformational Rigidity: Boat vs. Flexible Analogs

Bicyclo[3.1.0]hexane-6-carboxylic acid adopts a rigid boat conformation with well-defined torsional angles (e.g., -36.7° to 26.2°), pre-organizing the carboxylate and ring substituents for optimal target interactions [1]. In contrast, flexible acyclic or monocyclic carboxylic acid analogs exist in multiple low-energy conformations, reducing binding specificity and potency [2].

Conformational rigidity
Class-level
Bicyclo[3.1.0]hexane 1 dominant boat conformer
Flexible analogs >10 accessible conformers
May support target engagement specificity
DFT and X-ray data; entropy reduction context
Conformational restriction Molecular recognition Drug design

Synthetic Accessibility: Cyclopropanation vs. Other Isomers

Enantioselective synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives via intramolecular cyclopropanation achieves high diastereoselectivity and yields, providing a scalable route to enantiopure building blocks [1]. In comparison, syntheses of 2- or 3-carboxylic acid isomers often require additional protection/deprotection steps and yield mixtures of stereoisomers, complicating purification and reducing overall efficiency [2].

Synthetic accessibility
Reported
6-carboxylic acid route >80% yield, high diastereoselectivity
2- or 3-isomer routes 40–60% yield, lower stereocontrol
Supports enantiopure building block procurement
Rh-catalyzed cyclopropanation; scalability review
Enantioselective synthesis Cyclopropanation Process chemistry

mGluR Selectivity: 3-Substituted vs. 2,6-Dicarboxylates

3-Substituted bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, as disclosed in US-5916920-A, act as potent modulators of metabotropic glutamate receptor function with distinct subtype selectivity profiles [1]. In contrast, 2,6-dicarboxylic acid analogs (e.g., LY354740) exhibit dual mGlu2/3 agonism or mixed agonist/antagonist activity, potentially leading to broader off-target effects [2][3].

mGluR subtype selectivity
Class-level
3-substituted 6-COOH Tunable mGlu2/3 selectivity
2,6-dicarboxylate analogs Dual or mixed mGlu2/3 activity
Scaffold may allow subtype-selective probe design
In vitro functional assays; selectivity context
CNS disorders mGluR agonists Antidepressant

Bicyclo[3.1.0]hexane-6-carboxylic Acid: Optimal Use Cases


Oral Hypoglycemic Agents for Type 2 Diabetes

The exo isomer of bicyclo[3.1.0]hexane-6-carboxylic acid serves as a validated starting point for designing novel oral hypoglycemic agents, as demonstrated by its ability to reduce blood glucose levels in rat models [1][2]. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) and optimize potency while maintaining the conformational rigidity essential for target engagement.

Irreversible LDH Inhibitors for Cancer Metabolism

Cyclopropane-containing derivatives of bicyclo[3.1.0]hexane-6-carboxylic acid act as latent irreversible inhibitors of LDH, a key enzyme in cancer cell metabolism [1][2]. This property enables the development of covalent probes or therapeutic candidates that selectively target tumor cells dependent on aerobic glycolysis (Warburg effect), a feature not achievable with flexible carboxylic acid analogs.

mGluR Modulators for CNS Drug Discovery

The rigid boat conformation of the bicyclo[3.1.0]hexane-6-carboxylic acid scaffold pre-organizes pharmacophores for optimal interaction with CNS targets such as metabotropic glutamate receptors [1][2]. This scaffold is particularly valuable for designing subtype-selective mGluR agonists or antagonists with improved brain penetration and reduced off-target effects compared to more flexible glutamate analogs.

Chiral Building Blocks for Peptidomimetics & Nucleoside Analogs

The high-yielding, stereoselective intramolecular cyclopropanation route to bicyclo[3.1.0]hexane-6-carboxylic acid derivatives provides a reliable source of enantiopure building blocks for constructing peptidomimetics and conformationally locked nucleoside analogues [1][2]. This synthetic advantage reduces cost and time in medicinal chemistry campaigns focused on antiviral or anticancer nucleoside drug discovery.

Application
Selection Property
Validation Focus
Glucose metabolism model studies
exo stereochemistry requirement
Blood glucose endpoint in rodent models
Cancer cell metabolism research
Latent irreversible inhibition profile
LDH binding and enzyme activity assays
CNS receptor probe development
Conformational restriction for subtype tuning
mGluR functional selectivity assays
Enantiopure building block synthesis
High diastereoselectivity and yield
Stereochemical identity and purity

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